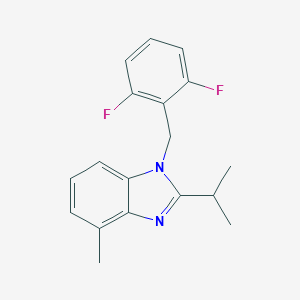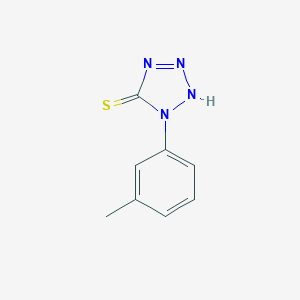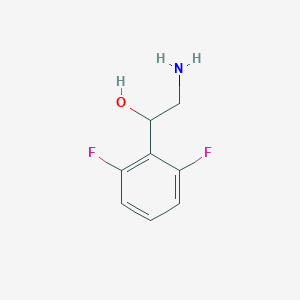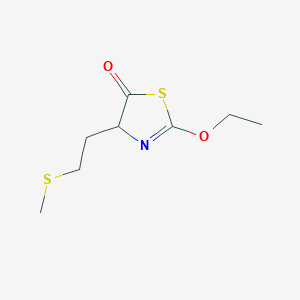
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one is a chemical compound with the molecular formula C8H13NO2S2 and a molecular weight of 219.3 g/mol. This compound is characterized by its thiazolone ring, which is a sulfur-containing heterocycle, and an ethoxy group attached to the nitrogen atom. The presence of a methylthioethyl group further adds to its unique chemical structure.
Preparation Methods
The synthesis of 2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one involves several steps. One common method includes the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioureidoacetate. This intermediate is then cyclized to form the thiazolone ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: The ethoxy and methylthioethyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one involves its interaction with specific molecular targets. The thiazolone ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and methylthioethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one can be compared with other thiazolone derivatives, such as:
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a thiazolone ring.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate: This compound has a different core structure but shares the ethoxy and methylthioethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups and the thiazolone ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
199447-25-1 |
|---|---|
Molecular Formula |
C8H13NO2S2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C8H13NO2S2/c1-3-11-8-9-6(4-5-12-2)7(10)13-8/h6H,3-5H2,1-2H3 |
InChI Key |
UPHBJQGONONOOD-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(C(=O)S1)CCSC |
Canonical SMILES |
CCOC1=NC(C(=O)S1)CCSC |
Synonyms |
5(4H)-Thiazolone,2-ethoxy-4-[2-(methylthio)ethyl]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)

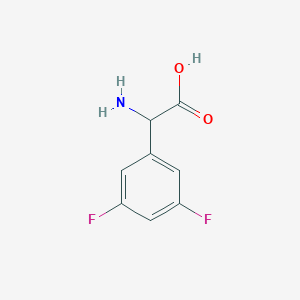
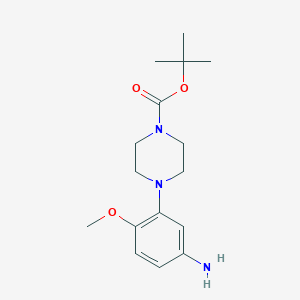

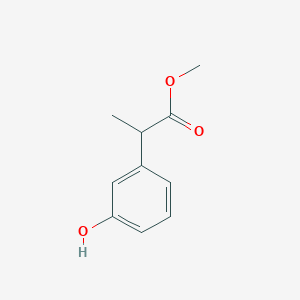
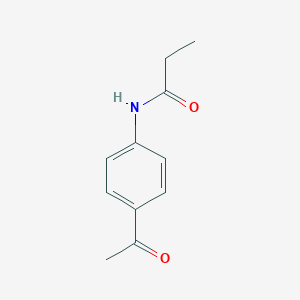

![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)
